Cas no 2090911-01-4 (Cyclohexanecarbonitrile, 3-amino-1-methoxy-)

Cyclohexanecarbonitrile, 3-amino-1-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarbonitrile, 3-amino-1-methoxy-
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- Inchi: 1S/C8H14N2O/c1-11-8(6-9)4-2-3-7(10)5-8/h7H,2-5,10H2,1H3
- InChI Key: UPKNKABMHSXDBP-UHFFFAOYSA-N
- SMILES: C1(OC)(C#N)CCCC(N)C1
Cyclohexanecarbonitrile, 3-amino-1-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267739-1.0g |
3-amino-1-methoxycyclohexane-1-carbonitrile |
2090911-01-4 | 1.0g |
$0.0 | 2023-03-01 |
Cyclohexanecarbonitrile, 3-amino-1-methoxy- Related Literature
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on Cyclohexanecarbonitrile, 3-amino-1-methoxy-
Cyclohexanecarbonitrile, 3-amino-1-methoxy- (CAS No. 2090911-01-4): A Versatile Intermediate in Modern Chemical Synthesis
Cyclohexanecarbonitrile, 3-amino-1-methoxy- (CAS No. 2090911-01-4) is a highly significant compound in the realm of organic chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active molecules. This compound, characterized by its amine and methoxy functional groups, exhibits remarkable versatility in chemical transformations, making it indispensable in pharmaceutical research and industrial applications.
The structure of Cyclohexanecarbonitrile, 3-amino-1-methoxy-, consists of a cyclohexane ring substituted with a nitrile group at the 1-position and an amino group at the 3-position, further modified by a methoxy group at the 1-position. This unique arrangement imparts distinct reactivity patterns that are exploited in the synthesis of complex molecules. The presence of both electron-withdrawing and electron-donating groups on the same aromatic ring creates a dynamic interplay of electronic effects, facilitating diverse chemical reactions.
In recent years, this compound has garnered considerable attention due to its role in the development of novel therapeutic agents. Its functional groups allow for facile modifications through nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes. These transformations are pivotal in constructing intricate molecular architectures essential for drug discovery.
One of the most compelling applications of Cyclohexanecarbonitrile, 3-amino-1-methoxy-, lies in its utility as a precursor for biologically active heterocycles. Researchers have leveraged its reactivity to synthesize derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, recent studies have demonstrated its efficacy in generating nitrogen-containing heterocycles that exhibit significant pharmacological activity. The amine and methoxy moieties serve as handles for further functionalization, enabling the construction of complex scaffolds that mimic natural products with known therapeutic benefits.
The pharmaceutical industry has also recognized the value of this compound in the development of enzyme inhibitors. By strategically modifying its structure, chemists can create molecules that selectively target specific enzymes involved in disease pathways. This approach has been particularly successful in the design of protease inhibitors used to treat viral infections and chronic inflammatory conditions. The flexibility offered by Cyclohexanecarbonitrile, 3-amino-1-methoxy-, allows for fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical factors in drug design.
Moreover, advancements in synthetic methodologies have expanded the scope of applications for this compound. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce environmental impact by minimizing waste generation. The ability to perform rapid and high-yielding reactions underscores the importance of Cyclohexanecarbonitrile, 3-amino-1-methoxy-, as a cornerstone in synthetic chemistry.
The role of this compound extends beyond pharmaceuticals into agrochemicals and material science. In agrochemistry, derivatives of Cyclohexanecarbonitrile, 3-amino-1-methoxy-, have been investigated for their potential as herbicides and fungicides. Their ability to interact with biological targets at multiple sites makes them promising candidates for developing next-generation crop protection agents. Similarly, in material science, researchers are exploring its use in creating novel polymers and coatings with enhanced durability and functionality.
Recent breakthroughs in computational chemistry have further enhanced our understanding of how Cyclohexanecarbonitrile, 3-amino-1-methoxy-, behaves under different reaction conditions. Molecular modeling studies have provided insights into reaction mechanisms and predicted new synthetic pathways with unprecedented accuracy. These computational tools are indispensable for guiding experimental work and optimizing synthetic strategies.
The future prospects for Cyclohexanecarbonitrile, 3-amino-1-methoxy-, are exceptionally bright as research continues to uncover new applications and refine synthetic methodologies. Its unique combination of reactivity and structural features positions it as a vital building block for innovation across multiple scientific disciplines. As drug discovery efforts intensify worldwide, compounds like this will play an increasingly pivotal role in addressing unmet medical needs.
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